Rgfp966

Description

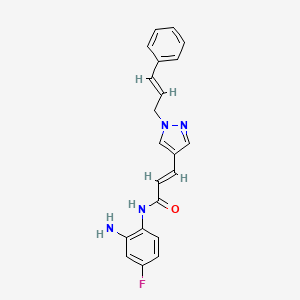

a histone deacetylase 3 inhibitor; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVQHYHDYFTPDV-VCABWLAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801026037 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357389-11-7 | |

| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RGFP966: An In-depth Technical Guide on HDAC3 Selectivity and Specificity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the histone deacetylase (HDAC) inhibitor RGFP966, with a core focus on its selectivity and specificity for HDAC3. This document consolidates quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and workflows to offer a thorough resource for professionals in the field of drug discovery and development.

Introduction to this compound

This compound is a benzamide-based small molecule inhibitor of histone deacetylases, a class of enzymes crucial for the epigenetic regulation of gene expression. Initially lauded for its high selectivity for HDAC3, subsequent research has revealed a more complex inhibitory profile. Understanding the nuances of this compound's interaction with HDAC isoforms is critical for its application as a chemical probe and for the development of next-generation, highly selective HDAC inhibitors.

Quantitative Analysis of this compound Selectivity

The inhibitory activity of this compound against various HDAC isoforms has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While initial reports highlighted significant selectivity for HDAC3, later studies employing different assay conditions have presented a more nuanced picture.

Table 1: this compound IC50 Values for HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Assay Conditions | Reference |

| HDAC3 | 80 | Cell-free assay | [1][2][3][4][5] |

| HDAC1 | >15,000 | Cell-free assay | [1][2][3][4][5] |

| HDAC2 | >15,000 | Cell-free assay | [1][2][3][4][5] |

| Other HDACs | >15,000 | Cell-free assay | [1][2][3][4][5] |

| HDAC3 | 210 | RAW 264.7 macrophages | [2] |

| HDAC1 | 5,600 | RAW 264.7 macrophages | [2] |

| HDAC2 | 9,700 | RAW 264.7 macrophages | [2] |

| HDAC8 | >100,000 | RAW 264.7 macrophages | [2] |

Table 2: this compound as a Slow-Binding Inhibitor - Ki Values

A critical aspect of this compound's mechanism is its characterization as a slow-binding inhibitor. This property can lead to an overestimation of its selectivity in standard IC50 assays with short pre-incubation times. A thorough kinetic investigation has revealed potent inhibition of HDACs 1, 2, and 3.[6][7][8]

| HDAC Isoform | Ki (nM) | Assay Type | Reference |

| HDAC3 | 13 | Continuous assay | [6][7][8] |

| HDAC1 | 57 | Continuous assay | [6][7][8] |

| HDAC2 | 31 | Continuous assay | [6][7][8] |

The SMRT/NCoR-HDAC3 Corepressor Complex

HDAC3 exerts its deacetylase activity primarily as a component of large multiprotein corepressor complexes, most notably the SMRT (Silencing Mediator for Retinoid and Thyroid hormone receptors) and NCoR (Nuclear receptor Co-Repressor) complexes. The catalytic activity of HDAC3 is critically dependent on its interaction with the Deacetylase Activating Domain (DAD) present in SMRT and NCoR.[9][10][11] This complex is recruited to specific gene promoters by transcription factors, leading to histone deacetylation and transcriptional repression.

Signaling Pathways Modulated by this compound

By inhibiting HDAC3, this compound influences several downstream signaling pathways. A key target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. HDAC3 is known to deacetylate the p65 subunit of NF-κB, which is a crucial step for its transcriptional activity. Inhibition of HDAC3 by this compound can thus lead to a reduction in the expression of pro-inflammatory genes.

Furthermore, this compound treatment has been shown to increase the acetylation of specific histone residues, including H3K9, H3K27, and H4K5, leading to alterations in chromatin structure and gene expression.[12]

Experimental Protocols for Selectivity Profiling

The determination of HDAC inhibitor selectivity is predominantly carried out using in vitro biochemical assays. Both fluorometric and luminogenic assays are widely employed.

Fluorometric HDAC Activity Assay

This method relies on a fluorogenic substrate that becomes fluorescent upon deacetylation by an HDAC enzyme followed by cleavage by a developer solution.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer.

-

Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.

-

Prepare the fluorogenic substrate solution in assay buffer.

-

Prepare the developer solution as per the manufacturer's instructions.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of assay buffer to each well.

-

Add 25 µL of the this compound serial dilutions to the respective wells.

-

Add 50 µL of the diluted HDAC enzyme to each well.

-

Pre-incubation: For slow-binding inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 30, 60, 120 minutes) at room temperature.

-

Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of developer solution to each well.

-

Incubate at room temperature for 15 minutes to allow for signal development.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

-

Subtract the background fluorescence (wells with no enzyme).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value. For slow-binding inhibitors, Ki values should be determined through kinetic analysis.

-

Luminogenic HDAC Activity Assay

This assay format utilizes a pro-luminescent substrate that is converted into a luciferin derivative upon deacetylation and subsequent proteolytic cleavage, generating a light signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare this compound dilutions as described for the fluorometric assay.

-

Reconstitute the luminogenic substrate and developer reagent according to the manufacturer's protocol to create the HDAC-Glo™ I/II Reagent.

-

-

Assay Procedure (96-well plate format):

-

Add 25 µL of assay buffer to each well.

-

Add 25 µL of the this compound serial dilutions.

-

Add 50 µL of the diluted HDAC enzyme.

-

Pre-incubate as required for slow-binding inhibitors.

-

Add 100 µL of the HDAC-Glo™ I/II Reagent to each well to initiate the reaction and signal generation.

-

Incubate at room temperature for 15-30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a microplate luminometer.

-

Calculate the percentage of inhibition and determine the IC50 or Ki values as described for the fluorometric assay.

-

Logical Relationships of this compound Specificity

The specificity of this compound is a subject of ongoing discussion, with the "slow-binding" characteristic being a key factor in the discrepancy of reported selectivity.

References

- 1. abcam.com [abcam.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | CAS:1357389-11-7 | Specific HDAC3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. tandfonline.com [tandfonline.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. The SMRT and N-CoR Corepressors Are Activating Cofactors for Histone Deacetylase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. rndsystems.com [rndsystems.com]

The Cellular Function of RGFP966: A Technical Guide for Researchers

An in-depth exploration of the selective HDAC3 inhibitor RGFP966, detailing its mechanism of action, impact on cellular pathways, and methodologies for its study.

Introduction

This compound is a potent and highly selective inhibitor of histone deacetylase 3 (HDAC3), a class I HDAC enzyme critical in the regulation of gene expression and various cellular processes.[1][2][3] This small molecule has emerged as a valuable tool in cellular biology and a potential therapeutic agent in oncology, neurodegenerative diseases, and inflammatory disorders. Its high specificity for HDAC3, with an IC50 value of approximately 80 nM and minimal inhibition of other HDACs at concentrations up to 15 μM, allows for the precise dissection of HDAC3-mediated functions.[1][2][3] this compound exhibits a slow-on/slow-off, competitive tight-binding mechanism of action.[1][3] This technical guide provides a comprehensive overview of the function of this compound in cells, supported by quantitative data, detailed experimental protocols, and visual representations of its effects on key signaling pathways.

Core Mechanism of Action

This compound functions by directly inhibiting the enzymatic activity of HDAC3. HDACs are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. This deacetylation generally leads to a more condensed chromatin structure, repressing gene transcription. By inhibiting HDAC3, this compound prevents the removal of acetyl groups, leading to hyperacetylation of HDAC3 target proteins. In multiple studies, treatment with this compound has been shown to increase the acetylation of specific histone residues, including H3K9/K14, H3K27, and H4K5, while not affecting others like H3K56ac.[1][3] This selective hyperacetylation alters chromatin structure and modulates the expression of genes involved in a wide array of cellular functions.

Cellular Effects and Therapeutic Potential

The inhibition of HDAC3 by this compound triggers a cascade of downstream effects, making it a molecule of interest in various therapeutic areas.

Oncology

In cancer cells, this compound has been demonstrated to induce apoptosis, inhibit proliferation, and suppress migration.[4][5] In cutaneous T-cell lymphoma (CTCL) cell lines, it decreases cell growth by promoting apoptosis, which is associated with DNA damage and impairment of S phase progression.[1][3][4] In hepatocellular carcinoma (HCC), this compound inhibits both cell proliferation and migration by repressing the expression and phosphorylation of the epidermal growth factor receptor (EGFR).[4] Furthermore, it has shown synergistic effects when combined with immunotherapy, such as anti-PD-L1 therapy in B-cell lymphomas.[5]

Neuroprotection and Neurological Disorders

This compound has shown significant neuroprotective effects in various models of neurological disease. It can cross the blood-brain barrier, making it a viable candidate for treating central nervous system disorders.[6][7] In models of traumatic brain injury (TBI), this compound attenuates oxidative stress and neuroinflammation by activating the Nrf2 pathway.[7][8] It has also been shown to protect against retinal ganglion cell loss after optic nerve injury by preventing histone deacetylation and apoptosis.[6] In Huntington's disease models, this compound improves motor deficits and has neuroprotective effects on striatal volume.[9]

Anti-inflammatory and Immunomodulatory Functions

This compound exhibits potent anti-inflammatory properties.[2][10] It can attenuate the expression of pro-inflammatory genes in macrophages by reducing the transcriptional activity of NF-κB p65.[10] In models of inflammatory lung disease, this compound robustly downregulates pro-inflammatory gene expression.[10] It also modulates the immune response in the context of infectious diseases. For instance, in Mycobacterium tuberculosis infection, this compound not only controls bacterial growth directly but also modulates macrophage inflammatory pathways by decreasing the secretion of TNF and IL-6.[11][12]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound from various studies.

| Parameter | Value | Enzyme/Cell Line | Assay Type | Reference |

| IC50 | 80 nM (0.08 µM) | HDAC3 | Cell-free assay | [1][2] |

| Selectivity | No effective inhibition of other HDACs | Other HDACs | Cell-free assay | [1][2] |

| Antiproliferative Activity (IC50) | 1.64 µM | HEL cells | CCK-8 assay | [13] |

| Antimicrobial Activity (MIC50) | ~5-10 µM | Mycobacterium tuberculosis | Broth culture | [11][12] |

| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |

| APL cells | Function assay | ≤2 µM | 48 h | Reduced clonogenicity and increased maturation | [1] |

| Em-Myc lymphoma cells | Function assay | ≤1 µM | 48 h | Slower cell proliferation | [1] |

| HH and Hut78 cells | Proliferation assay | 10 µM | 24, 48, 72 h | Decreased cell growth | [1] |

| Huh7 and PLC/PRL/5 (HCC) | Transwell assay | 10 µM | - | Suppressed cell migration | [4] |

| RAW 264.7 macrophages | Gene expression analysis | - | - | Downregulation of IL-1β, IL-6, and IL-12b | [10] |

Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways, leading to its diverse cellular effects.

NF-κB Signaling Pathway

In inflammatory contexts, this compound has been shown to attenuate the transcriptional activity of the p65 subunit of NF-κB.[10][13] This leads to a downregulation of pro-inflammatory cytokine expression.

Nrf2 Antioxidant Pathway

This compound has been demonstrated to activate the Nrf2-mediated antioxidant response, which is crucial for its neuroprotective effects.[7][14] By inhibiting HDAC3, this compound promotes the nuclear translocation of Nrf2, leading to the expression of downstream antioxidant enzymes.

TGF-β Signaling Pathway in Glioma Stem Cells

In glioma stem cells (GSCs), this compound promotes differentiation by blocking the TGF-β signaling pathway.[15] This is achieved through the increased acetylation and subsequent stabilization of SMAD7, an inhibitor of TGF-β signaling.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the function of this compound in cells. Specific parameters may need to be optimized for different cell types and experimental questions.

Cell Proliferation Assay (MTS Assay)

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3 x 10³ cells/well and culture overnight.[4]

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0-20 µM) or vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).[1][4]

-

MTS Reagent Addition: Add 20 µL of CellTiter 96 AQueous One Solution Reagent (or equivalent MTS reagent) to each well.[16]

-

Incubation: Incubate the plate at 37°C for 1-4 hours in the dark.[11][16]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Histone Acetylation

-

Cell Treatment: Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 24 hours).[1]

-

Histone Extraction: Isolate histones from the cell nuclei using an appropriate extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane and then incubate with primary antibodies against specific acetylated histones (e.g., acetyl-H3K9/K14, acetyl-H3K27, acetyl-H4K5) and a loading control (e.g., total Histone H3).

-

Secondary Antibody and Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

NF-κB p65 Transcriptional Activity Assay (Reporter Assay)

-

Cell Transfection: Co-transfect cells with an NF-κB-responsive reporter plasmid (e.g., containing luciferase or SEAP driven by an NF-κB response element) and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After transfection, treat the cells with this compound for a specified duration (e.g., 20 hours), followed by stimulation with an NF-κB activator (e.g., LPS and IFNγ) for the final few hours of incubation.[10]

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase or SEAP activity) according to the manufacturer's instructions.

-

Analysis: Normalize the NF-κB reporter activity to the control reporter activity and express the results as a percentage of the stimulated control.[10]

Conclusion

This compound is a powerful and selective tool for investigating the cellular functions of HDAC3. Its diverse effects on cancer cells, neurons, and immune cells highlight the critical role of HDAC3 in regulating a wide range of physiological and pathological processes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute experiments aimed at further elucidating the therapeutic potential of targeting HDAC3 with this compound. As research continues, the intricate molecular mechanisms underlying the actions of this selective inhibitor will be further unraveled, paving the way for novel therapeutic strategies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound | CAS:1357389-11-7 | Specific HDAC3 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synergistic Enhancement of Cancer Therapy Using HDAC Inhibitors: Opportunity for Clinical Trials [frontiersin.org]

- 6. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HDAC3 inhibitor this compound controls bacterial growth and modulates macrophage signaling during Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a histone deacetylase 3 inhibitor, promotes glioma stem cell differentiation by blocking TGF-β signaling via SMAD7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | HDAC | TargetMol [targetmol.com]

RGFP966: A Technical Guide to a Selective HDAC3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGFP966 is a potent and selective small molecule inhibitor of histone deacetylase 3 (HDAC3), a key epigenetic regulator implicated in a myriad of physiological and pathological processes. This document provides a comprehensive technical overview of this compound, detailing its discovery, chemical properties, mechanism of action, and significant findings from preclinical studies. It is intended to serve as a resource for researchers in pharmacology, neuroscience, oncology, and inflammatory diseases, providing both foundational knowledge and detailed experimental insights to facilitate further investigation and drug development efforts.

Introduction and Discovery

This compound emerged from efforts to develop isoform-selective HDAC inhibitors to overcome the broad side-effect profile of pan-HDAC inhibitors.[1] It is a benzamide-based compound identified as a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[2][3] Its selectivity for HDAC3 over other class I HDACs (HDAC1, HDAC2, and HDAC8) allows for more targeted investigation of HDAC3-specific functions in cellular signaling and disease.[1][2][4][5][6] This selectivity has positioned this compound as a critical chemical probe for dissecting the roles of HDAC3 in gene transcription, DNA damage repair, and the regulation of non-histone protein acetylation.

Chemical Properties

This compound is an aromatic amide and a member of the pyrazole class of compounds. Its key chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (2E)-N-(2-amino-4-fluorophenyl)-3-[1-(3-phenyl-2-propen-1-yl)-1H-pyrazol-4-yl]-2-propenamide | [5] |

| CAS Number | 1357389-11-7 | [5] |

| Molecular Formula | C₂₁H₁₉FN₄O | [5] |

| Molecular Weight | 362.4 g/mol | [5] |

| SMILES | FC1=CC(N)=C(NC(/C=C/C2=CN(C/C=C/C3=CC=CC=C3)N=C2)=O)C=C1 | [5] |

| Solubility | DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 30 mg/mL | [5] |

| Purity | ≥98% (Commercially available) | [3][5] |

Mechanism of Action

The primary mechanism of action of this compound is the potent and selective inhibition of HDAC3 enzymatic activity.[2][3][6] HDAC3 is a class I histone deacetylase that removes acetyl groups from the ε-amino groups of lysine residues on both histone and non-histone proteins. By inhibiting this activity, this compound leads to an increase in the acetylation levels of HDAC3 targets, which in turn modulates gene expression and protein function.

Enzymatic Inhibition

This compound exhibits high selectivity for HDAC3. In cell-free enzymatic assays, it has an IC₅₀ value of approximately 80 nM for HDAC3, with no significant inhibition of other HDACs at concentrations up to 15 µM.[2][3][5][6][7] This selectivity is crucial for its use as a tool to study HDAC3-specific pathways.

| Target | IC₅₀ (nM) | Selectivity vs HDAC3 | Reference |

| HDAC3 | 80 | - | [2][3][5][6] |

| HDAC1 | >15,000 | >187-fold | [6] |

| HDAC2 | >15,000 | >187-fold | [6] |

| HDAC8 | >15,000 | >187-fold | [6] |

Downstream Signaling Pathways

The inhibition of HDAC3 by this compound triggers a cascade of downstream effects, impacting multiple signaling pathways critical in inflammation, oxidative stress, and cell survival.

-

NF-κB Pathway: this compound has been shown to attenuate the transcriptional activity of NF-κB p65, a master regulator of inflammation.[1][2] Interestingly, this is achieved without altering the acetylation status of p65 itself, suggesting this compound acts by inhibiting the co-activation function of HDAC3 in the NF-κB transcriptional complex.[1][2]

-

Nrf2 Pathway: In models of traumatic brain injury (TBI) and surgical brain injury (SBI), this compound treatment leads to the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[8][9][10] This is characterized by the nuclear translocation of Nrf2 and the subsequent upregulation of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1), thereby mitigating oxidative stress.[8]

-

Inflammasome Inhibition: this compound has been demonstrated to suppress the activation of the NLRP3 and AIM2 inflammasomes.[8][9][10] This leads to a reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18, contributing to its neuroprotective and anti-inflammatory effects.[8]

-

EGFR Signaling: In hepatocellular carcinoma (HCC) cells, this compound has been found to suppress tumor growth and migration by inhibiting the expression and phosphorylation of the Epidermal Growth Factor Receptor (EGFR).[11]

Caption: Mechanism of action for this compound.

Experimental Protocols

This section provides generalized methodologies for key experiments frequently cited in this compound research. These protocols are representative and may require optimization for specific cell types or experimental conditions.

In Vitro Cell Viability Assay

This protocol describes a common method to assess the cytotoxicity of this compound using a tetrazolium-based assay (e.g., MTT or XTT).

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages, Huh7 HCC cells) in a 96-well plate at a density of 3x10³ to 1x10⁴ cells/well and allow them to adhere overnight.[11][12]

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 25 µM) in complete culture medium.[11] Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

-

Reagent Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) or a commercially available XTT/WST reagent to each well and incubate for 2-4 hours at 37°C.[14]

-

Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[14] Read the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[12][14]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Protein Expression/Phosphorylation

This protocol is used to detect changes in the expression of proteins like HDAC3, Nrf2, or NF-κB pathway components.[2][8]

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel (e.g., 10% gel).[2]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[2]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HDAC3, anti-Nrf2, anti-p-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control such as GAPDH or β-actin.[11]

Animal Model of Traumatic Brain Injury (TBI)

This protocol outlines a representative in vivo experiment to evaluate the neuroprotective effects of this compound.[8][9][10]

-

Animal Model: Use adult male Sprague-Dawley rats (220 ± 20 g).[8] Induce TBI using a controlled cortical impact (CCI) model or a weight-drop model.

-

Drug Administration: Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection at a specified time post-TBI (e.g., 30 minutes or 1 hour).[8][9] The vehicle group receives an equal volume of the solvent (e.g., 10% DMSO in saline).[1]

-

Behavioral Assessment: At various time points post-injury (e.g., 24, 48, 72 hours), assess neurological function using a standardized scale such as the modified Neurological Severity Score (mNSS).[8]

-

Tissue Collection: At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.[8] Collect brain tissue for analysis.

-

Histological Analysis:

-

Brain Edema: Measure brain water content by comparing the wet and dry weight of the brain hemispheres.[8]

-

Neuronal Apoptosis: Perform TUNEL staining on brain sections to quantify apoptotic cells in the pericontusional cortex.[8][9]

-

Neuronal Survival: Use Nissl staining to assess the morphology and number of surviving neurons.[8]

-

-

Biochemical Analysis: Homogenize brain tissue to prepare lysates for Western blot or ELISA to measure levels of HDAC3, Nrf2 pathway proteins, inflammatory markers (e.g., IL-1β), and apoptosis-related proteins (e.g., Bcl-2, Bax).[8]

Caption: Workflow for in vivo TBI experiments with this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the biological functions of HDAC3. Its selectivity and blood-brain barrier permeability have enabled significant advances in understanding the role of HDAC3 in neuroinflammation, oxidative stress, and cancer biology.[6][8][11] The data summarized in this guide highlight its therapeutic potential in conditions such as traumatic brain injury, stroke, and certain cancers. Future research should continue to explore its efficacy in diverse disease models and focus on the development of second-generation inhibitors with improved pharmacokinetic and pharmacodynamic profiles for potential clinical translation.

References

- 1. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Histone Deacetylase Inhibition via this compound Releases the Brakes on Sensory Cortical Plasticity and the Specificity of Memory Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jrmds.in [jrmds.in]

- 13. selleckchem.com [selleckchem.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

RGFP966: A Technical Guide to its Role in Epigenetic Regulation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RGFP966 is a potent and selective small molecule inhibitor of histone deacetylase 3 (HDAC3), a key enzyme in the epigenetic regulation of gene expression. By modulating the acetylation status of histones and other proteins, this compound has demonstrated significant therapeutic potential across a range of preclinical models, including neurodegenerative disorders, inflammation, and cancer. This technical guide provides an in-depth review of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols, and illustrating its impact on critical signaling pathways.

Introduction to this compound and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the most critical epigenetic mechanisms is the acetylation and deacetylation of histone proteins, which dynamically regulates chromatin structure and gene accessibility. Histone deacetylases (HDACs) remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.

HDAC3 is a class I HDAC that plays a pivotal role in various cellular processes, including inflammation, cell cycle progression, and neuronal function. Its dysregulation has been implicated in numerous diseases. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high selectivity for HDAC3.[1][2][3][4]

Mechanism of Action of this compound

This compound is a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3.[5] Its primary mechanism of action is the direct inhibition of the deacetylase activity of HDAC3. This leads to an increase in the acetylation of histone proteins, particularly at specific lysine residues on histone H3 and H4, thereby promoting a more open chromatin state and facilitating gene transcription.[2][6] Beyond histones, this compound can also influence the acetylation status and activity of non-histone proteins, such as transcription factors, thereby modulating their function in various signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity and effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound against Class I HDACs

| HDAC Isoform | IC50 (nM) | Cell/Assay Type | Reference |

| HDAC3 | 80 | Cell-free assay | [1][4] |

| HDAC3 | 210 | RAW 264.7 macrophages | [1] |

| HDAC1 | 5600 | RAW 264.7 macrophages | [1] |

| HDAC2 | 9700 | RAW 264.7 macrophages | [1] |

| HDAC8 | >100,000 | RAW 264.7 macrophages | [1] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Effect | Concentration | Reference |

| PLC/PRF/5, Huh7, HepG2 | Hepatocellular Carcinoma | Inhibition of proliferation | Up to 25 µM | [3] |

| HH and Hut78 | Cutaneous T-cell Lymphoma | Decreased cell growth, increased apoptosis | 10 µM | [5] |

| APL cells | Acute Promyelocytic Leukemia | Reduced clonogenicity, increased maturation | ≤2 µM | |

| Em-Myc lymphoma cells | Lymphoma | Slower proliferation | ≤1 µM |

Table 3: In Vivo Efficacy and Dosing of this compound

| Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |

| Rats | Auditory Memory | 10 mg/kg, s.c. | Enhanced memory and cortical plasticity | |

| Mice | Huntington's Disease | 10 and 25 mg/kg | Improved motor deficits, neuroprotective effects | [7] |

| Rats | Traumatic Brain Injury | 10 mg/kg, i.p. | Reduced oxidative stress and inflammation | [2][8] |

| Mice | Optic Nerve Crush | 2-10 mg/kg, i.p. | Protection against retinal ganglion cell loss | [9] |

Table 4: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing | Reference |

| Cmax (retina) | ~0.4 nmol/g | 2 mg/kg IP | [9] |

| Tmax (retina) | 15 min | 2 mg/kg IP | [9] |

| Cmax (retina) | ~1.2 nmol/g | 10 mg/kg IP | [9] |

| Tmax (retina) | 1 hour | 10 mg/kg IP | [9] |

Key Signaling Pathways Modulated by this compound

This compound influences several critical signaling pathways implicated in disease pathogenesis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In inflammatory conditions, this compound has been shown to attenuate the transcriptional activity of the NF-κB p65 subunit.[10] This leads to a downregulation of pro-inflammatory genes such as IL-1β, IL-6, and IL-12b.[10]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the antioxidant response. This compound has been demonstrated to activate the Nrf2 pathway, leading to the increased expression of downstream antioxidant enzymes.[2][8] This contributes to its neuroprotective and anti-inflammatory effects by mitigating oxidative stress.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the effects of this compound.

HDAC Activity Assay (Fluorogenic)

This protocol is for determining the in vitro inhibitory activity of this compound against HDAC enzymes.

Materials:

-

Recombinant human HDAC enzymes (e.g., from BPS Bioscience)

-

HDAC fluorogenic substrate

-

Assay buffer

-

This compound

-

HDAC Stop Solution (e.g., containing trypsin and a broad-spectrum HDAC inhibitor like SAHA)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the recombinant HDAC enzyme, assay buffer, and the this compound dilution (or vehicle control).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the HDAC Stop Solution.

-

Incubate the plate at 37°C for 20 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Histone Acetylation

This protocol is for assessing the effect of this compound on the acetylation levels of histones H3 and H4.

Materials:

-

Cells or tissues treated with this compound or vehicle

-

Lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels (e.g., 15%)

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3, anti-acetyl-H4, anti-total H3)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Lyse the cells or tissues and quantify the protein concentration.

-

Prepare protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

NF-κB Luciferase Reporter Assay

This protocol is for measuring the effect of this compound on NF-κB transcriptional activity.

Materials:

-

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

-

This compound

-

Stimulus (e.g., LPS/IFNγ or TNF-α)

-

Luciferase assay reagent

-

96-well white plates

-

Luminometer

Procedure:

-

Plate the reporter cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 20 hours).

-

Stimulate the cells with an NF-κB activator for the last few hours of the incubation (e.g., 4 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control reporter (e.g., Renilla) or total protein concentration.

Cell Viability/Proliferation Assay (MTS)

This protocol is for determining the effect of this compound on cell viability and proliferation.

Materials:

-

Cells of interest

-

This compound

-

MTS reagent

-

96-well plates

-

Absorbance microplate reader

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations or vehicle.

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the effects of this compound in a cell-based model.

Conclusion and Future Directions

This compound is a highly selective and potent HDAC3 inhibitor that has proven to be an invaluable tool for dissecting the role of HDAC3 in health and disease. Its ability to modulate key signaling pathways involved in inflammation, neuroprotection, and cancer underscores its significant therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the epigenetic regulatory functions of this compound. Future research will likely focus on further elucidating its downstream targets, optimizing its therapeutic application in various disease contexts, and advancing its clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound Suppresses Tumor Growth and Migration Through Inhibition of EGFR Expression in Hepatocellular Carcinoma Cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Purification of H3 and H4 Histone Proteins and the Quantification of Acetylated Histone Marks in Cells and Brain Tissue [jove.com]

- 7. The Effects of Pharmacological Inhibition of Histone Deacetylase 3 (HDAC3) in Huntington’s Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting HDAC3 Activity with this compound Protects Against Retinal Ganglion Cell Nuclear Atrophy and Apoptosis After Optic Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RGFP966 in Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGFP966 is a potent and selective small molecule inhibitor of histone deacetylase 3 (HDAC3).[1][2][3][4][5] This technical guide provides an in-depth overview of this compound, with a specific focus on its mechanism of action related to histone acetylation. It includes a compilation of quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of epigenetics, drug discovery, and molecular biology.

Introduction to this compound and Histone Acetylation

Histone acetylation is a critical epigenetic modification that plays a fundamental role in regulating gene expression. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.[6]

HDAC3 is a class I HDAC isoenzyme that is a key regulator of various cellular processes, including inflammation and neuroplasticity.[6][7] Its dysregulation has been implicated in numerous diseases, making it an attractive therapeutic target. This compound has emerged as a valuable chemical probe to investigate the biological functions of HDAC3 due to its high selectivity.[1][2][3][4][5]

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Assay Conditions | Reference |

| HDAC3 | 80 | Cell-free biochemical assay | [1][3][4][5] |

| HDAC3 | 210 | In RAW 264.7 macrophages | [2] |

| HDAC1 | 5,600 | In RAW 264.7 macrophages | [2] |

| HDAC2 | 9,700 | In RAW 264.7 macrophages | [2] |

| HDAC8 | >100,000 | In RAW 264.7 macrophages | [2] |

| Other HDACs | >15,000 | Cell-free biochemical assay | [2][3][4] |

Note: IC50 values can vary depending on the specific assay conditions, including the substrate and enzyme source.

Table 2: Effects of this compound on Histone Acetylation

| Cell Line/Model | Treatment Conditions | Histone Mark | Observed Effect | Reference |

| Cutaneous T cell lymphoma (CTCL) cells | 10 µM for 24 hours | H3K9/K14ac, H3K27ac, H4K5ac | Increased acetylation | [1][8] |

| Cutaneous T cell lymphoma (CTCL) cells | 10 µM for 24 hours | H3K56ac | No change | [1][8] |

| RAW 264.7 macrophages | Not specified | Global H3 and H4 acetylation | No widespread changes observed | [6] |

| Traumatic Brain Injury (TBI) rat model | 10 mg/kg | H3 and H4 acetylation | Significantly elevated acetylation levels | [9][10] |

| HEK/APPsw cells | 10 µM for 6, 24, and 48 hours | H4K12ac | Time-dependent increase in acetylation | [11] |

| HEK/APPsw cells | 10 µM for 48 hours | H3K4ac, H3K27ac, H4K16ac | Significant increase in acetylation | [11] |

| Mouse Embryonic Fibroblasts (MEFs) | Not specified | H3K9ac | Increased acetylation specifically in metaphase | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in histone acetylation.

HDAC Inhibition Assay (Fluorogenic)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant HDACs.

Materials:

-

Recombinant human HDAC enzymes (e.g., from BPS Bioscience)[6]

-

This compound

-

Pro-fluorogenic HDAC substrate (e.g., Acetyl-Lys(Ac)-AMC)[1][3]

-

Assay buffer (e.g., standard HDAC buffer)

-

HDAC Stop Solution (e.g., 6 mg/ml trypsin, 0.3 mM SAHA)[6][13]

-

96-well microplate

-

Plate reader capable of measuring fluorescence (e.g., Synergy H1)[6][13]

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the respective recombinant HDAC enzyme to each well.

-

Add the diluted this compound or vehicle control to the wells and pre-incubate for a specified time (e.g., 0 to 3 hours) at room temperature.[1][3]

-

Initiate the reaction by adding the pro-fluorogenic substrate to each well. A typical final concentration is 10 µM.[1][3]

-

Allow the deacetylation reaction to proceed for 60 minutes at room temperature.[6][13]

-

Stop the reaction by adding the HDAC Stop Solution to each well.[6][13]

-

Incubate the plate at 37°C for 20 minutes to allow for the development of the fluorescent signal.[6][13]

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., λex = 390 nm, λem = 460 nm for AMC-based substrates).[13]

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.[13]

Western Blotting for Histone Acetylation

This protocol details the detection of specific histone acetylation marks in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and HDAC inhibitors (e.g., sodium butyrate)[6]

-

Protein assay kit (e.g., BCA or RC DC Protein Assay)[6]

-

SDS-PAGE gels (10-15% polyacrylamide)[6]

-

PVDF membrane[6]

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (e.g., anti-H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.[6]

-

Transfer the separated proteins to a PVDF membrane.[6]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.

Cell Viability Assay (MTS)

This assay is used to assess the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cell culture reagents

-

This compound

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution)[6][13]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 25,000 cells/cm² for RAW 264.7 macrophages).[6][13]

-

Allow the cells to adhere and grow overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Add the MTS reagent to each well and incubate at 37°C for 1-4 hours in the dark.[6][13]

-

Measure the absorbance at 490 nm using a microplate reader.[6][13]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving HDAC3 and a typical experimental workflow for studying this compound.

Caption: Role of HDAC3 in Histone Acetylation Dynamics.

Caption: Mechanism of Action of this compound.

Caption: this compound Modulates NF-κB Signaling.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. rndsystems.com [rndsystems.com]

- 5. axonmedchem.com [axonmedchem.com]

- 6. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Histone deacetylase 3-specific inhibitor this compound attenuates oxidative stress and inflammation after traumatic brain injury by activating the Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of HDAC3 reverses Alzheimer’s disease-related pathologies in vitro and in the 3xTg-AD mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. This compound | HDAC | TargetMol [targetmol.com]

RGFP966: A Technical Guide to its Role in Transcriptional Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RGFP966 is a potent and selective inhibitor of histone deacetylase 3 (HDAC3), a key enzyme in the epigenetic regulation of gene expression. By modulating the acetylation status of histones and other non-histone proteins, this compound influences a multitude of cellular processes, including inflammation, neuroprotection, and cancer progression. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its impact on critical signaling pathways, and detailed protocols for its application in transcriptional regulation studies. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound as a tool to investigate and therapeutically target HDAC3-mediated gene expression.

Introduction to this compound

This compound is a benzamide-derived small molecule that acts as a slow-on/slow-off, competitive, and tight-binding inhibitor of HDAC3. Its high selectivity for HDAC3 over other HDAC isoforms makes it a valuable research tool for dissecting the specific functions of this enzyme. This compound has been shown to penetrate the blood-brain barrier, enabling its use in in vivo studies of neurological processes.[1]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the deacetylase activity of HDAC3. HDACs remove acetyl groups from lysine residues on histones and other proteins. This deacetylation generally leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription. By inhibiting HDAC3, this compound leads to an accumulation of acetylated histones, particularly at H3K9/K14, H3K27, and H4K5, resulting in a more open chromatin conformation and altered gene expression.

Quantitative Data

The following tables summarize the key quantitative data associated with this compound, providing a reference for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 Value | Cell/System | Reference |

| HDAC3 | 80 nM | Cell-free assay | [1][2][3] |

| HDAC3 | 0.21 µM | RAW 264.7 macrophages | [1] |

| HDAC1 | >15 µM | Cell-free assay | [1][3] |

| HDAC2 | >15 µM | Cell-free assay | [1][3] |

| Other HDACs | >15 µM | Cell-free assay | [1][2][3] |

Table 2: In Vitro and In Vivo Experimental Concentrations and Dosages

| Application | Concentration/Dosage | Cell Line/Animal Model | Reference |

| Cell Culture (RAW 264.7 macrophages) | 1 µM | RAW 264.7 | [4] |

| Cell Culture (HBE and hASM cells) | 2 µM | HBE and hASM | [4] |

| Cell Culture (Cutaneous T cell lymphoma) | 10 µM | Hut78, HH | |

| In Vivo (Mouse model of Huntington's disease) | 10 and 25 mg/kg (s.c.) | N171-82Q transgenic mice | [1] |

| In Vivo (Rat model of cocaine-seeking behavior) | 3 and 10 mg/kg (s.c.) | Sprague Dawley rats | [3] |

| In Vivo (Rat model of Traumatic Brain Injury) | 10 mg/kg (i.p.) | Sprague Dawley rats |

Signaling Pathways Modulated by this compound

This compound has been shown to significantly impact several key signaling pathways involved in transcriptional regulation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory gene expression. This compound has been demonstrated to attenuate the transcriptional activity of the NF-κB p65 subunit, leading to a decrease in the expression of pro-inflammatory genes such as IL-1β, IL-6, and IL-12b.[4] Interestingly, this inhibition of NF-κB p65 transcriptional activity by this compound does not appear to be due to changes in its acetylation status, but rather through other mechanisms related to the inhibition of HDAC3's enzymatic activity.[4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to activate the Nrf2 signaling pathway, leading to the increased expression of downstream antioxidant enzymes. This activation is thought to be a result of HDAC3 inhibition, which promotes Nrf2 nuclear translocation and subsequent binding to antioxidant response elements (AREs) in the promoters of its target genes.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in conjunction with this compound to study transcriptional regulation.

Cell Culture and this compound Treatment

Materials:

-

RAW 264.7 macrophage cell line (or other cell line of interest)

-

DMEM (or appropriate cell culture medium)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ) (for inflammatory stimulation)

Protocol:

-

Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction) and allow them to adhere overnight.

-

Pre-treat cells with the desired concentration of this compound (e.g., 1 µM) or vehicle (DMSO) for a specified time (e.g., 20 hours).[4]

-

For inflammatory studies, stimulate the cells with LPS (e.g., 10 ng/mL) and IFNγ (e.g., 10 ng/mL) for the final 4 hours of the this compound treatment.[4]

-

Harvest the cells for downstream applications such as RNA or protein extraction.

Gene Expression Analysis by RT-qPCR

Materials:

-

RNA isolation kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Gene-specific primers (see Table 3)

-

qPCR instrument

Protocol:

-

RNA Isolation: Isolate total RNA from this compound-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

-

qPCR Reaction: Set up the qPCR reaction as follows:

-

SYBR Green qPCR Master Mix: 10 µL

-

Forward Primer (10 µM): 0.5 µL

-

Reverse Primer (10 µM): 0.5 µL

-

cDNA template: 2 µL

-

Nuclease-free water: to a final volume of 20 µL

-

-

qPCR Cycling Conditions:

-

Initial Denaturation: 95°C for 10 min

-

40 cycles of:

-

Denaturation: 95°C for 15 sec

-

Annealing/Extension: 60°C for 60 sec

-

-

-

Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., β-actin).

Table 3: Mouse Primer Sequences for RT-qPCR

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |

| IL-1β | TGCCACCTTTTGACAGTGATG | AAGGTCCACGGGAAAGACAC | |

| IL-6 | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT | |

| TNFα | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT | |

| iNOS | GACATTACGACCCCTCCCAC | GCACATGCAAGGAAGGGAAC | |

| IL-10 | AAGGCAGTGGAGCAGGTGAA | CCAGCAGACTCAATACACAC | [5] |

| IL-12b | TGGTTTGCCATCGTTTTGCTG | ACAGGTGAGGTTCACTGTTTCT | |

| β-actin | TGCTGTCCCTGTATGCCTCTG | TGATGTCACGCACGATTTCC |

Western Blot Analysis of Histone Acetylation

Materials:

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (see Table 4)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an ECL detection reagent and an imaging system.

Table 4: Antibodies for Western Blot Analysis

| Target Protein | Host Species | Supplier & Cat. No. |

| Acetyl-Histone H3 | Rabbit | Millipore (06-599) |

| Acetyl-Histone H4 | Rabbit | Millipore (06-866) |

| HDAC3 | Rabbit | Abcam (ab32369) |

| NF-κB p65 | Rabbit | Proteintech (10745-1-AP) |

| Nrf2 | Rabbit | Abcam (ab137550) |

| β-actin | Mouse | Santa Cruz (sc-47778) |

Chromatin Immunoprecipitation (ChIP) Assay

Materials:

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibodies (e.g., anti-HDAC3, anti-p65)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

Protocol:

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and nuclei. Shear the chromatin to an average size of 200-500 bp using a sonicator.

-

Immunoprecipitation: Incubate the sheared chromatin with a ChIP-grade antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a DNA purification kit.

-

Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) using primers specific to target gene promoters or by high-throughput sequencing (ChIP-seq).

Conclusion

This compound is a powerful and selective tool for investigating the role of HDAC3 in transcriptional regulation. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 makes it relevant for a wide range of research areas, from inflammation and immunology to neurobiology and oncology. This guide provides a comprehensive overview of this compound's properties and detailed protocols to facilitate its use in the laboratory. By leveraging the information and methodologies presented here, researchers can further elucidate the intricate mechanisms of HDAC3-mediated gene expression and explore its potential as a therapeutic target.

References

- 1. Anti-NFkB p65 Antibodies | Invitrogen [thermofisher.com]

- 2. bosterbio.com [bosterbio.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Anti-Nrf2 Antibodies | Invitrogen [thermofisher.com]

- 5. Interleukin-10 Is Produced by a Specific Subset of Taste Receptor Cells and Critical for Maintaining Structural Integrity of Mouse Taste Buds - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Pharmacokinetics of RGFP966: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) that has garnered significant interest for its therapeutic potential in a range of diseases, including neurological disorders and cancer. Its ability to cross the blood-brain barrier makes it a particularly promising candidate for treating central nervous system (CNS) conditions.[1][2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of this compound, summarizing available quantitative data, detailing experimental methodologies, and visualizing key signaling pathways modulated by this compound.

Pharmacokinetic Profile

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). While a complete ADME profile for this compound is not yet fully elucidated in publicly available literature, several key studies have provided valuable insights into its behavior in preclinical models.

Distribution

Studies have demonstrated that this compound effectively penetrates the central nervous system. A brain-to-plasma concentration ratio of 0.45 has been reported in rats, indicating significant distribution into the brain tissue.[1]

Table 1: this compound Concentration in Rat Auditory Cortex after a Single 10 mg/kg Subcutaneous Dose [1]

| Time Point | Mean Concentration (ng/g ± SEM) |

| 30 minutes | 415 ± 120 |

| 75 minutes | 1065 ± 163 |

| 4 hours | 451 ± 54 |

Experimental Protocols

Quantification of this compound in Brain Tissue

The following protocol outlines the methodology used to determine this compound concentrations in the rat auditory cortex.[1]

1. Animal Dosing and Tissue Collection:

-

Male rats receive a subcutaneous (s.c.) injection of this compound at a dose of 10 mg/kg.

-

At designated time points (e.g., 30, 75, and 240 minutes) post-administration, animals are euthanized.

-

Brains are rapidly harvested and flash-frozen.

-

The auditory cortex is dissected, blotted, and weighed.

2. Sample Preparation:

-

A solution of 0.1% formic acid in water is added to the auditory cortex tissue at a 5:1 (v/w) ratio.

-

The tissue is homogenized.

-

An internal standard in acetonitrile is added to the homogenate to precipitate proteins.

-

The mixture is centrifuged to pellet the precipitated proteins.

3. Analytical Method:

-

The supernatant is collected for analysis.

-

Quantification of this compound is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate the mechanisms of action of this compound on the NF-κB, Nrf2, and AIM2 inflammasome pathways.

NF-κB Signaling Pathway

This compound has been shown to attenuate the transcriptional activity of NF-κB p65, a key regulator of inflammation.[3] However, studies indicate that this inhibition is not due to a direct effect on p65 acetylation or its translocation to the nucleus.[3]

Nrf2 Signaling Pathway

This compound has been demonstrated to activate the Nrf2 antioxidant response pathway. It promotes the nuclear translocation of Nrf2, leading to the expression of downstream antioxidant enzymes.[4][5][6]

AIM2 Inflammasome Pathway

This compound has been suggested to inhibit the activation of the AIM2 inflammasome, a key component of the innate immune response that is triggered by cytosolic double-stranded DNA.[7][8]

Future Directions

While significant progress has been made in understanding the pharmacokinetics and mechanism of action of this compound, further research is needed to provide a complete picture. Key areas for future investigation include:

-

Comprehensive ADME studies: Detailed characterization of the absorption, distribution, metabolism (including identification of metabolites and metabolizing enzymes), and excretion of this compound is crucial for its clinical development.

-

Oral bioavailability: Determining the extent of oral absorption is essential for developing patient-friendly formulations.

-

Human pharmacokinetic studies: Translating the findings from preclinical models to humans is a critical next step.

-

Refined understanding of signaling pathways: Further elucidation of the precise molecular interactions of this compound with its target pathways will aid in optimizing its therapeutic use and identifying potential biomarkers of response.

This technical guide serves as a summary of the current knowledge on the pharmacokinetics of this compound. As research in this area continues to evolve, a more complete understanding of this promising therapeutic agent will emerge, paving the way for its potential clinical application.

References

- 1. The HDAC3 inhibitor this compound ameliorated ischemic brain damage by downregulating the AIM2 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. HDAC 3-selective inhibitor this compound demonstrates anti-inflammatory properties in RAW 264.7 macrophages and mouse precision-cut lung slices by attenuating NF-κB p65 transcriptional activity [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exerts neuroprotective effect via HDAC3/Nrf2 pathway after surgical brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HDAC3 Inhibitor this compound Ameliorated Neuroinflammation in the Cuprizone-Induced Demyelinating Mouse Model and LPS-Stimulated BV2 Cells by Downregulating the P2X7R/STAT3/NF-κB65/NLRP3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

RGFP966: A Technical Guide on Blood-Brain Barrier Permeability and Central Nervous System Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

RGFP966 is a selective inhibitor of histone deacetylase 3 (HDAC3) that has garnered significant interest for its therapeutic potential in a range of neurological disorders. Its efficacy in the central nervous system (CNS) is critically dependent on its ability to cross the blood-brain barrier (BBB). This technical guide provides a comprehensive overview of the available data on the BBB permeability of this compound, details the experimental protocols used to assess its CNS distribution, and elucidates the key signaling pathways it modulates within the brain.

Data Presentation: Blood-Brain Barrier Permeability of this compound

The ability of a compound to penetrate the CNS is a crucial factor in its development as a neurological therapeutic. The BBB permeability of this compound has been primarily characterized by its brain-to-plasma concentration ratio (Kp or B/P ratio) and its maximum concentration (Cmax) in the brain following systemic administration.

| Parameter | Species | Dose | Route of Administration | Value | Reference |

| Brain-to-Plasma Ratio (Kp) | Mouse | 10 mg/kg | Subcutaneous (s.c.) | 0.45 | [1] |

| Brain-to-Plasma Ratio (Kp) | Rat | Not Specified | Not Specified | 0.45 | [1] |

| Maximum Brain Concentration (Cmax) | Rat (Auditory Cortex) | 10 mg/kg | Subcutaneous (s.c.) | 1065 ± 163 ng/g | [1] |

| Time to Maximum Brain Concentration (Tmax) | Rat (Auditory Cortex) | 10 mg/kg | Subcutaneous (s.c.) | 75 minutes | [1] |

| Brain Concentration at 30 min | Rat (Auditory Cortex) | 10 mg/kg | Subcutaneous (s.c.) | 415 ± 120 ng/g | [1] |

| Brain Concentration at 4 h | Rat (Auditory Cortex) | 10 mg/kg | Subcutaneous (s.c.) | 451 ± 54 ng/g | [1] |

These data indicate that this compound can effectively penetrate the BBB and achieve significant concentrations in the brain parenchyma. A brain-to-plasma ratio of 0.45 suggests a reasonably efficient distribution into the CNS.[1]

Experimental Protocols

The following sections detail the methodologies employed in the assessment of this compound's BBB permeability and its effects on CNS signaling pathways.

Determination of Brain-to-Plasma Ratio and Brain Pharmacokinetics

This protocol outlines a typical in vivo experiment to determine the brain-to-plasma ratio and pharmacokinetic profile of this compound in rodents.

Materials:

-

This compound

-

Vehicle for this compound (e.g., 75% polyethylene glycol 200/25% sodium acetate)

-

Rodent model (e.g., male Wistar rats or C57BL/6 mice)

-

Syringes and needles for subcutaneous injection

-

Anesthesia (e.g., isoflurane, sodium pentobarbital)

-

Blood collection tubes (e.g., with EDTA)

-

Surgical tools for brain extraction

-

Homogenizer

-

Centrifuge

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Animal Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

-

Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., for a 10 mg/kg dose).

-

Drug Administration: Administer this compound to the animals via subcutaneous injection.

-

Sample Collection: At predetermined time points (e.g., 30, 75, and 240 minutes post-injection), anesthetize the animals.[1]

-

Blood Sampling: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge the blood to separate the plasma.

-